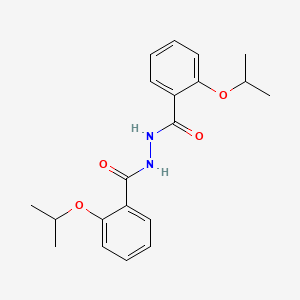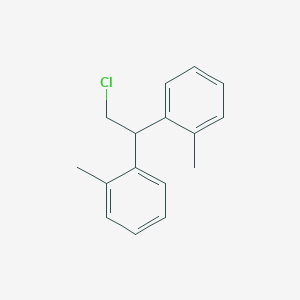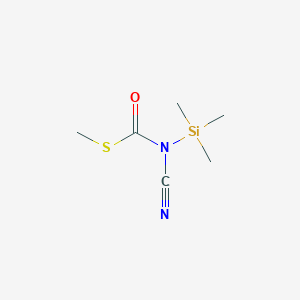
S-Methyl cyano(trimethylsilyl)carbamothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Methyl cyano(trimethylsilyl)carbamothioate is an organosilicon compound characterized by the presence of a cyano group, a trimethylsilyl group, and a carbamothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-Methyl cyano(trimethylsilyl)carbamothioate typically involves the reaction of trimethylsilyl cyanide with a suitable carbamothioate precursor under controlled conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the carbamothioate, followed by the addition of trimethylsilyl cyanide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
S-Methyl cyano(trimethylsilyl)carbamothioate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The cyano group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted carbamothioates, primary amines, carboxylic acids, and various heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
S-Methyl cyano(trimethylsilyl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Wirkmechanismus
The mechanism of action of S-Methyl cyano(trimethylsilyl)carbamothioate involves its reactivity with various nucleophiles and electrophiles. The trimethylsilyl group acts as a protecting group, enhancing the compound’s stability and reactivity. The cyano group can undergo nucleophilic addition, leading to the formation of various derivatives. The carbamothioate moiety can participate in cycloaddition reactions, forming heterocyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Cyanide: Shares the trimethylsilyl and cyano groups but lacks the carbamothioate moiety.
S-Methyl Carbamothioate: Contains the carbamothioate moiety but lacks the cyano and trimethylsilyl groups.
Cyano(trimethylsilyl)acetylene: Contains the cyano and trimethylsilyl groups but has an acetylene moiety instead of carbamothioate.
Uniqueness
S-Methyl cyano(trimethylsilyl)carbamothioate is unique due to the combination of the cyano, trimethylsilyl, and carbamothioate groups in a single molecule.
Eigenschaften
CAS-Nummer |
110347-01-8 |
|---|---|
Molekularformel |
C6H12N2OSSi |
Molekulargewicht |
188.32 g/mol |
IUPAC-Name |
S-methyl N-cyano-N-trimethylsilylcarbamothioate |
InChI |
InChI=1S/C6H12N2OSSi/c1-10-6(9)8(5-7)11(2,3)4/h1-4H3 |
InChI-Schlüssel |
YCWLWEVAFPNLPA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C#N)C(=O)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


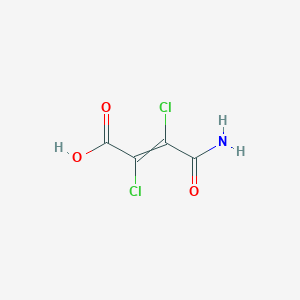
![3,3,5,5-Tetramethyl-1-{2-[(propan-2-yl)amino]ethyl}piperazin-2-one](/img/structure/B14312885.png)
silane](/img/structure/B14312892.png)
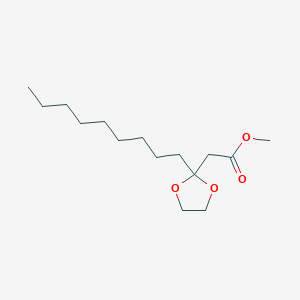
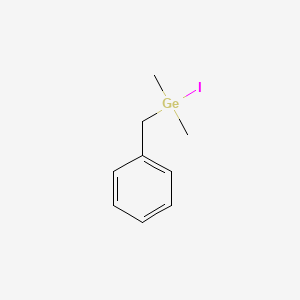

![2-[(Methylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14312914.png)
![tert-Butyl(dimethyl)[(1-phenylpropan-2-yl)oxy]silane](/img/structure/B14312915.png)
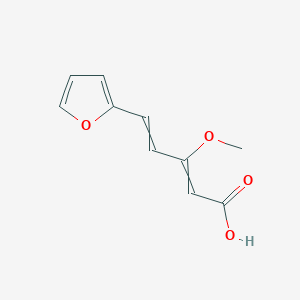
![1,7,7-Trimethyl-2-[(prop-2-yn-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14312923.png)
